molecular formula C15H18ClN B2967210 1,1-Diphenylpropan-2-amine hydrochloride CAS No. 3139-54-6

1,1-Diphenylpropan-2-amine hydrochloride

Cat. No.: B2967210
CAS No.: 3139-54-6
M. Wt: 247.77
InChI Key: AKFNBTNILUNXAL-UHFFFAOYSA-N
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Description

1,1-Diphenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C15H18ClN and a molecular weight of 247.77 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diphenylpropan-2-amine hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol as a solvent. The mixture is refluxed on a steam bath for about 2 hours, followed by filtration and crystallization to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1,1-Diphenylpropan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on the central nervous system.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,1-Diphenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Diphenhydramine: A first-generation antihistamine with similar structural features but different pharmacological properties.

    Propiophenone derivatives: Compounds with similar core structures but varying functional groups that result in different chemical and biological activities.

Uniqueness

1,1-Diphenylpropan-2-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological effects.

Properties

IUPAC Name

1,1-diphenylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14;/h2-12,15H,16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFNBTNILUNXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3139-54-6
Record name 1,1-diphenylpropan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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